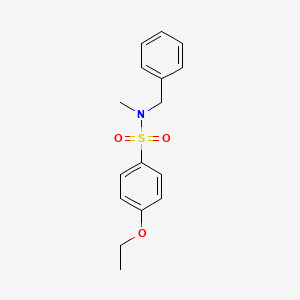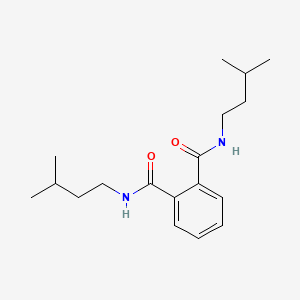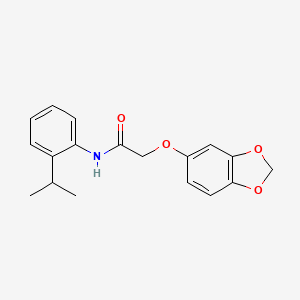
5-(3,4-dichlorobenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorobenzylidene)-2,4-imidazolidinedione, commonly known as DCBID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCBID is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause severe birth defects. However, DCBID does not share thalidomide's teratogenic properties and has been investigated for its anti-inflammatory, anti-cancer, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of DCBID is not fully understood, but it is believed to involve the modulation of various cellular pathways. DCBID has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. DCBID has also been found to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating immune function and inflammation.
Biochemical and Physiological Effects
DCBID has been shown to have various biochemical and physiological effects. In cancer cells, DCBID has been found to induce apoptosis by activating caspase-3 and caspase-9. DCBID has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In immune cells, DCBID has been found to regulate the activity of T cells and B cells by modulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
DCBID has several advantages for lab experiments, including its high purity, stability, and low toxicity. DCBID is also readily available and can be synthesized in large quantities. However, DCBID has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. DCBID also has limited stability in acidic and basic conditions, which can affect its storage and handling.
Zukünftige Richtungen
For DCBID research include investigating its efficacy in various cancer types, exploring its immunomodulatory effects in autoimmune disorders, and optimizing its pharmacokinetics and pharmacodynamics. DCBID can also be used as a lead compound for the development of new drugs with similar structures and properties.
Synthesemethoden
The synthesis of DCBID involves the reaction of 3,4-dichlorobenzaldehyde with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine. The resulting product is purified using column chromatography to obtain pure DCBID. The synthesis method has been optimized to increase the yield and purity of DCBID, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
DCBID has been investigated for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, DCBID has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. DCBID has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, DCBID has been shown to modulate the immune response by regulating the activity of T cells and B cells.
Eigenschaften
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYMAONZMAOSPO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)

![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)


![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)

![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)

![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)